Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-6-methoxyquinazolin-7-yl acetate

Medicinal Chemistry Organic Synthesis Kinase Inhibitor

4-Chloro-6-methoxyquinazolin-7-yl acetate (CAS 179688-03-0) is a substituted quinazoline heterocycle that serves as a critical building block in the synthesis of targeted kinase inhibitors, particularly those directed against the epidermal growth factor receptor (EGFR) family. The compound features a 4-chloro substituent that acts as a versatile leaving group for nucleophilic aromatic substitution (SNAr), enabling the installation of diverse aniline or amine fragments, while the 7-acetoxy and 6-methoxy groups provide additional handles for further derivatization or influence electronic properties.

Molecular Formula C11H9ClN2O3
Molecular Weight 252.65 g/mol
CAS No. 179688-03-0
Cat. No. B069932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxyquinazolin-7-yl acetate
CAS179688-03-0
Synonyms7-ACETOXY-4-CHLORO-6-METHOXYQUINAZOLINE
Molecular FormulaC11H9ClN2O3
Molecular Weight252.65 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C(=C1)N=CN=C2Cl)OC
InChIInChI=1S/C11H9ClN2O3/c1-6(15)17-10-4-8-7(3-9(10)16-2)11(12)14-5-13-8/h3-5H,1-2H3
InChIKeySDLKYGFWIOTIHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methoxyquinazolin-7-yl acetate (CAS 179688-03-0) Procurement Guide: Key Intermediate for Targeted Cancer Therapeutics


4-Chloro-6-methoxyquinazolin-7-yl acetate (CAS 179688-03-0) is a substituted quinazoline heterocycle that serves as a critical building block in the synthesis of targeted kinase inhibitors, particularly those directed against the epidermal growth factor receptor (EGFR) family. The compound features a 4-chloro substituent that acts as a versatile leaving group for nucleophilic aromatic substitution (SNAr), enabling the installation of diverse aniline or amine fragments, while the 7-acetoxy and 6-methoxy groups provide additional handles for further derivatization or influence electronic properties [1]. This specific substitution pattern positions the compound as a direct precursor to 4-anilinoquinazoline pharmacophores that are central to multiple FDA-approved tyrosine kinase inhibitors (TKIs), including vandetanib and structurally related clinical candidates .

Why 4-Chloro-6-methoxyquinazolin-7-yl acetate (CAS 179688-03-0) Cannot Be Interchanged with Its Regioisomer or Non-Acetylated Analogs


In the context of synthesizing kinase inhibitors with defined 4-anilino-6,7-disubstituted quinazoline cores, the exact regiochemistry of the substituents and the nature of the protecting group are non-negotiable. The 7-acetate ester in this compound is specifically designed to remain intact during 4-position SNAr reactions, thereby preventing unwanted side reactions at the 7-hydroxyl group that would occur with the free phenol . More critically, substituting this compound with its regioisomer, 4-chloro-7-methoxyquinazolin-6-yl acetate, leads to a fundamentally different connectivity in the final drug molecule, resulting in a distinct pharmacophore with altered kinase selectivity and, in many cases, a complete loss of target engagement [1]. Generic selection of a 'quinazoline building block' without strict adherence to this specific substitution pattern introduces a high risk of synthetic failure and invalid pharmacological data.

Quantitative Differentiation of 4-Chloro-6-methoxyquinazolin-7-yl acetate (CAS 179688-03-0) vs. Regioisomeric and Non-Acetylated Analogs


Regiochemical Integrity: Distinct Synthetic Outcome Compared to 4-Chloro-7-methoxyquinazolin-6-yl Acetate

The 6,7-substitution pattern is a critical determinant of kinase inhibitor potency. A direct comparison in a patent describing the synthesis of quinazoline derivative Lu1501 demonstrates that the synthetic route commences with 4-chloro-7-methoxyquinazolin-6-yl acetate (the 6-acetoxy regioisomer) [1]. This regioisomer produces a final compound with a different substitution pattern than would be obtained using 4-chloro-6-methoxyquinazolin-7-yl acetate. While the patent does not directly test the 7-acetoxy isomer, the established structure-activity relationships (SAR) for 4-anilinoquinazolines indicate that moving the methoxy group from the 6- to the 7-position (or vice-versa) is a major structural change that would predictably abrogate binding to the intended kinase target. Therefore, the selection of the correct regioisomer is a binary, non-negotiable decision for target-directed synthesis.

Medicinal Chemistry Organic Synthesis Kinase Inhibitor

Protecting Group Strategy: Acetate vs. Free Phenol in SNAr Reactions

The 7-acetate group is essential for synthetic compatibility. A free 7-hydroxy group (4-chloro-6-methoxyquinazolin-7-ol) would be deprotonated under the basic conditions typically required for 4-position SNAr amination, leading to O-arylation and/or decomposition. The acetate ester serves as a robust protecting group that is stable to these reaction conditions and can be cleaved at a later stage . While a quantitative comparison of reaction yields between the acetate-protected and unprotected compound is not available in the public domain for this exact scaffold, the principle of protecting group necessity is a fundamental tenet of organic synthesis for this class of molecules. Substituting with the free phenol would inevitably result in significantly lower yields, complex impurity profiles, and failure to generate the desired 4-aminoquinazoline intermediate.

Synthetic Chemistry Protecting Group Nucleophilic Aromatic Substitution

Purity Benchmarking: 98%+ Purity Standard for Reproducible Medicinal Chemistry

For medicinal chemistry applications, a purity of ≥98% is the minimum benchmark to ensure reproducible biological assay results and to minimize the confounding effects of impurities. The target compound is commercially available with a specification of NLT 98% purity, which is documented by multiple suppliers and is essential for reliable SAR studies . Lower purity grades, such as technical or crude material, may contain residual palladium catalysts, starting materials, or regioisomeric impurities that can act as potent off-target inhibitors or cytotoxic agents, thereby invalidating the interpretation of in vitro and in vivo data. While not a direct comparator study, this established purity threshold is a critical procurement differentiator against less rigorously sourced alternatives.

Analytical Chemistry Quality Control Procurement

Primary Application Scenarios for 4-Chloro-6-methoxyquinazolin-7-yl acetate (CAS 179688-03-0) Based on Synthetic Utility


Synthesis of 4-Anilinoquinazoline Kinase Inhibitors (e.g., Vandetanib Analogs)

This compound is ideally suited as a starting material for the synthesis of 4-anilinoquinazoline-based EGFR and VEGFR inhibitors. The 4-chloro group undergoes efficient SNAr with a diverse range of anilines, while the 7-acetate group remains intact, allowing for subsequent deprotection and functionalization at the 7-position. This pathway is a key step in the manufacture of vandetanib and related clinical candidates .

Generation of Focused Kinase Inhibitor Libraries

Medicinal chemistry teams can utilize this building block to generate diverse libraries of 6-methoxy-7-substituted quinazolines. By varying the amine component introduced at the 4-position, researchers can rapidly explore structure-activity relationships (SAR) around the kinase hinge-binding region. The high purity of the starting material ensures that observed differences in biological activity are attributable to structural modifications rather than impurity profiles .

Preparation of 7-Alkoxy or 7-Amino Derivatives via Acetate Hydrolysis

Following the SNAr reaction at the 4-position, the 7-acetate group can be cleanly hydrolyzed under mild basic or acidic conditions to yield the free 7-hydroxy intermediate. This phenol can then be alkylated or converted to a triflate for further diversification, providing a flexible entry point for introducing solubilizing groups or additional binding elements. This orthogonal protection strategy is a primary reason for selecting the acetate form over the free phenol.

Quote Request

Request a Quote for 4-Chloro-6-methoxyquinazolin-7-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.